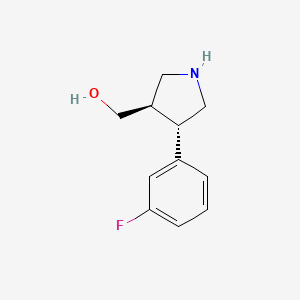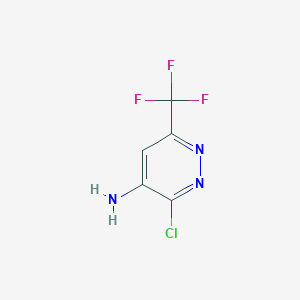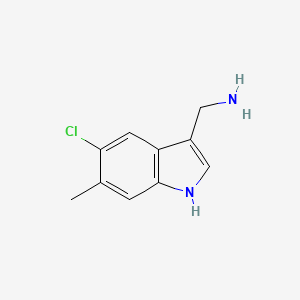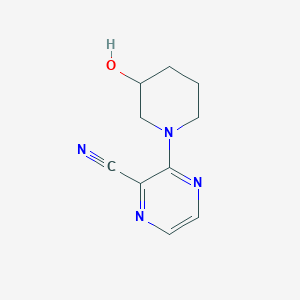
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a hydroxypiperidinyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile typically involves the formation of the pyrazine ring followed by the introduction of the hydroxypiperidinyl and carbonitrile groups. One common method includes:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxypiperidinyl Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Addition of the Carbonitrile Group: This can be done using cyanation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxypiperidinyl group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring but differ in the substituents attached to the ring.
Pyrazine-2-carbonitrile: Lacks the hydroxypiperidinyl group but shares the carbonitrile functionality.
Hydroxypiperidine Derivatives: Contain the hydroxypiperidinyl group but differ in the core structure.
Uniqueness
3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile is unique due to the combination of the hydroxypiperidinyl group and the pyrazine ring with a carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H12N4O/c11-6-9-10(13-4-3-12-9)14-5-1-2-8(15)7-14/h3-4,8,15H,1-2,5,7H2 |
InChI Key |
WRMCRLFDFCSJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


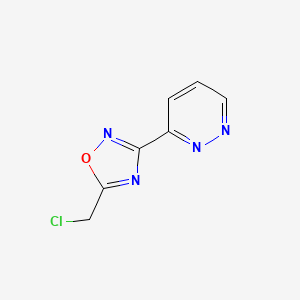

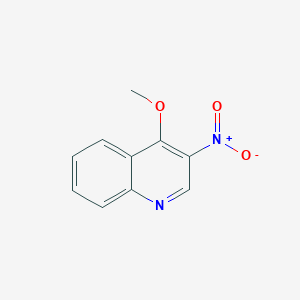
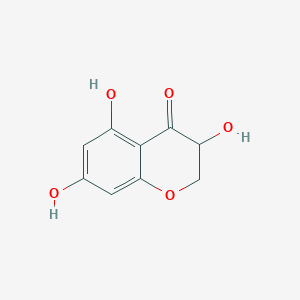

![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)



